5-(2-呋喃基)异恶唑

描述

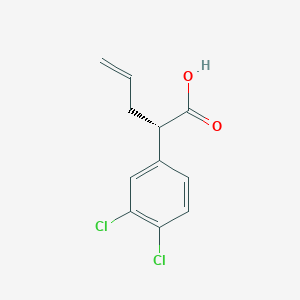

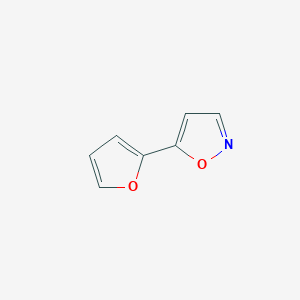

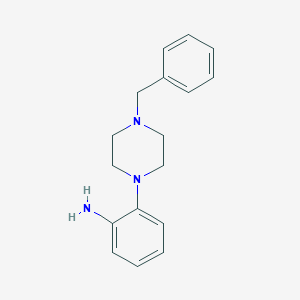

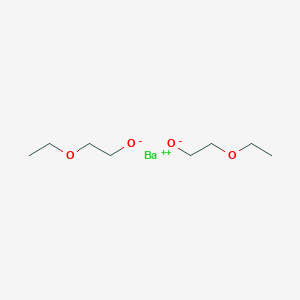

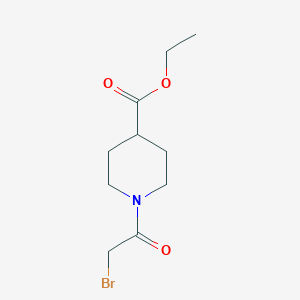

5-(2-Furyl)isoxazole is a heterocyclic compound that contains an isoxazole ring fused with a furan ring . It is part of a broader class of compounds known as isoxazoles, which are five-membered heterocyclic moieties commonly found in many commercially available drugs .

Molecular Structure Analysis

The molecular structure of 5-(2-Furyl)isoxazole includes a total of 18 bonds, 14 non-H bonds, 11 multiple bonds, 2 rotatable bonds, 1 double bond, 10 aromatic bonds, 2 five-membered rings, 1 acyl halogenide (aromatic), 1 Furane, and 1 Isoxazole .Chemical Reactions Analysis

The most broadly researched and reported synthesis of isoxazole derivatives, including 5-(2-Furyl)isoxazole, is through the (3 + 2) cycloaddition reaction of an alkyne that acts as a dipolarophile and nitrile oxide as the dipole . Two predicted mechanisms have been reported for the 1,3-dipolar cycloaddition reaction—firstly, pericyclic cycloaddition reaction .科学研究应用

抗癌特性

“5-(2-呋喃基)异恶唑”已显示出有希望的抗癌潜力。研究人员发现,它通过干扰细胞分裂和诱导凋亡对癌细胞表现出细胞毒性作用。 其抑制肿瘤生长的能力使其成为癌症治疗中进一步研究的有趣候选者 .

抗菌和抗真菌活性

该化合物还具有抗菌和抗真菌特性。它可以抑制致病细菌和真菌的生长,使其与开发新型抗菌剂相关。 研究人员正在探索其作用机制和在治疗传染病中的潜在应用 .

抗炎作用

炎症在各种疾病中起着关键作用。“5-(2-呋喃基)异恶唑”因其抗炎作用而被研究。 通过调节炎症通路,它可能在类风湿性关节炎、炎症性肠病和其他炎症性疾病等疾病中提供治疗益处 .

抗氧化活性

氧化应激会导致衰老和各种疾病。该化合物具有抗氧化特性,可以清除自由基并保护细胞免受氧化损伤。 研究人员正在调查其作为天然抗氧化剂补充剂的潜力 .

止痛潜力

初步研究表明,“5-(2-呋喃基)异恶唑”具有镇痛作用。它可能通过与疼痛受体相互作用或调节神经递质通路来缓解疼痛。 需要进一步研究以了解其机制和临床应用 .

神经保护作用

阿尔茨海默病和帕金森病等神经退行性疾病是一项重大的健康挑战。一些研究表明,该化合物具有神经保护作用,这可能是通过减少神经组织中的氧化应激和炎症来实现的。 研究人员正在探索其在预防或管理神经退行性疾病中的潜力 .

作用机制

Target of Action

Isoxazoles, including 5-(2-Furyl)isoxazole, form an important class of 1,2-azoles, five-membered N,O-containing heterocycles . They are known to interact with various enzymes and receptors in biological systems . .

Mode of Action

The mode of action of isoxazoles involves their interaction with their targets, leading to changes in the biological system. The presence of the labile N–O bond in the isoxazole ring allows one to obtain various 1,3-bifunctional derivatives of carbonyl compounds as a result of a series of transformations . This makes isoxazoles, including 5-(2-Furyl)isoxazole, synthetically useful .

Biochemical Pathways

Isoxazoles are known to affect various biochemical pathways due to their wide range of biological activities, including antimicrobial, antiviral, antitumor, anti-inflammatory, immunomodulating, anticonvulsant, antidiabetic, etc . .

Result of Action

The result of the action of 5-(2-Furyl)isoxazole would depend on its specific targets and mode of action. Given its potential biological activities, it could have various molecular and cellular effects . .

安全和危害

未来方向

In the field of drug discovery, isoxazole is a five-membered heterocyclic moiety commonly found in many commercially available drugs . Given their enormous significance, it is imperative to develop new eco-friendly synthetic strategies . The potential application of metal-free synthetic routes for the synthesis of isoxazoles with significant biological interests is a promising future direction .

属性

IUPAC Name |

5-(furan-2-yl)-1,2-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5NO2/c1-2-6(9-5-1)7-3-4-8-10-7/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBBKQMIWNVTWAY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C2=CC=NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

135.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the synthetic routes to obtain 5-(2-Furyl)isoxazole-3-carboxylic acid derivatives?

A1: 5-(2-Furyl)isoxazole-3-carboxylic acid derivatives can be synthesized by reacting methyl (ethyl) 2-furoylpropiolates with hydroxylamine. This reaction yields methyl (ethyl) 5-(2'-furyl) isoxazole-3-carboxylate. []

Q2: Are there alternative reagents to obtain 5-(2-Furyl)isoxazole derivatives besides hydroxylamine?

A2: Yes, β-(2-Furyl)-α-haloacrylonitriles can react with either hydroxylamine hydrochloride or N-hydroxyurea to produce 3-amino-5-(2-furyl)isoxazoles. [] Additionally, reacting methyl (ethyl) 2-furoylpropiolates with hydrazine hydrate yields methyl (ethyl) 5-(2'-furyl) pyrzaole-3-carboxylates, showcasing a different heterocyclic structure. []

Q3: How can the position of a nitro group be confirmed in 5-(2-Furyl)isoxazole derivatives?

A3: The position of a nitro group in the furan ring of 5-(2-Furyl)isoxazole derivatives can be confirmed using Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. [] These techniques provide structural information by analyzing the interaction of electromagnetic radiation with the molecule.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-Benzyl-1H-pyrrolo[2,3-B]pyridin-2(3H)-one](/img/structure/B170218.png)

![3-[(2-Phenylethyl)amino]propanenitrile](/img/structure/B170220.png)